Hosenkoside M

Description

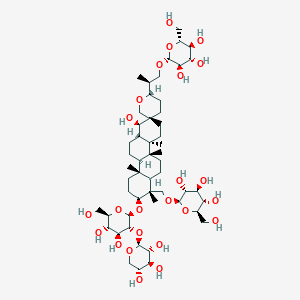

Hosenkoside M (CAS: 161016-51-9) is a triterpenoid saponin isolated from the seeds of Impatiens balsamina L. (commonly known as garden balsam). Its molecular formula is C₅₃H₉₀O₂₄, with a molecular weight of 1111.28 g/mol . Structurally, it belongs to the bazzanane-type glycosides, characterized by a tetracyclic triterpene aglycone (hosenkol) linked to multiple sugar moieties. The compound is utilized as a reference standard in pharmacological studies due to its ≥99% purity (HPLC) and well-established characterization via NMR and mass spectrometry .

This compound exhibits notable anticancer activity, particularly in prostate cancer research, where it modulates signaling pathways linked to tumor proliferation and apoptosis . Its pharmacokinetic properties, such as solubility in methanol and stability under refrigeration (2–8°C), make it suitable for experimental applications .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O24/c1-23(19-69-45-41(66)37(62)34(59)27(16-54)73-45)26-8-13-53(22-71-26)15-14-51(4)24(44(53)68)6-7-31-49(2)11-10-32(76-48-43(39(64)36(61)29(18-56)75-48)77-46-40(65)33(58)25(57)20-70-46)50(3,30(49)9-12-52(31,51)5)21-72-47-42(67)38(63)35(60)28(17-55)74-47/h23-48,54-68H,6-22H2,1-5H3/t23-,24+,25+,26-,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40+,41+,42+,43+,44+,45+,46-,47+,48-,49-,50-,51+,52+,53+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACOJBQGIGOFFX-FOFPIWDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)C)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1111.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hosenkoside M is typically isolated from natural sources rather than synthesized in a laboratory setting. The seeds of Impatiens balsamina are dried and subjected to extraction processes to isolate the glycosides. The extraction involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through small-scale extraction from plant sources for research purposes .

Chemical Reactions Analysis

Structural and Metabolic Insights from Related Anthraquinones

Hydroxyanthracene derivatives, such as sennosides and aloe-emodin, exhibit characteristic reactivity patterns:

-

Metabolic Activation : Sennosides A/B are hydrolyzed by gut bacteria to sennidins A/B, which are further metabolized to rheinanthrone (active laxative agent) .

-

DNA Interaction : Aloe-emodin and emodin intercalate with DNA, inhibit topoisomerase II, and induce genotoxic effects via ROS-dependent mechanisms .

Table 1: Key Reactivity Features of Hydroxyanthracene Derivatives

Analytical Methods for Reaction Tracking

While no data exists for Hosenkoside M, advanced techniques used for similar compounds include:

-

Two-Dimensional qNMR : Quantifies sennosides via cross-peak integration in HSQC spectra, resolving overlapping signals from structurally similar derivatives .

-

Computational Reaction Mapping : Automated potential energy surface exploration identifies transition states and activation energies for organic reactions, applicable to anthraquinone derivatives .

Gaps and Recommendations

-

Nomenclature Verification : Confirm whether "this compound" is an accepted IUPAC name, a synonym, or a proprietary designation.

-

Structural Comparison : Compare purported features of this compound with known hydroxyanthracene derivatives (e.g., sennosides, emodin) to infer potential reactivity.

-

Targeted Literature Search : Expand scope to non-English journals, patents, or niche botanical chemistry databases not covered in the provided sources.

Scientific Research Applications

Hosenkoside M has been the subject of various scientific studies due to its potential biological activities:

Cancer Research: Exhibits growth inhibitory activity against human cancer cell lines, such as A375 cells, indicating potential antitumor properties.

Anti-inflammatory: Potential anti-inflammatory effects have been observed, making it a candidate for further studies in inflammation-related conditions.

Antioxidant: Shows antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Mechanism of Action

Hosenkoside M is part of a family of baccharane glycosides, which includes compounds like Hosenkoside A, Hosenkoside B, Hosenkoside C, Hosenkoside F, Hosenkoside K, and Hosenkoside G . These compounds share a similar glycosidic structure but differ in their specific sugar moieties and aglycone components. This compound is unique due to its specific structural configuration and the biological activities it exhibits.

Comparison with Similar Compounds

Hosenkoside M shares structural and functional similarities with other triterpenoid saponins from Impatiens balsamina, including Hosenkosides A, B, C, K, and L. Below is a detailed comparison based on structural features, pharmacological activities, and analytical challenges.

Structural and Functional Differences

Key Observations :

- Isomerism : Hosenkosides A and C are structural isomers differentiated by sugar chain positions (C-26 vs. C-28), leading to distinct collision cross-section (CCS) values and polarities .

- Bioactivity : While this compound targets prostate cancer, Hosenkoside A inhibits HDAC3 in cervical cancer, and Bruceoside A shows efficacy against leukemia .

- Analytical Challenges: Hosenkosides A, B, and C cannot be distinguished via traditional MS/MS fragmentation due to identical diagnostic ions. Ion mobility spectrometry (IMS) with CCS prediction is required for differentiation .

Pharmacokinetic and Analytical Comparisons

- Solubility: this compound is methanol-soluble, whereas Hosenkoside A requires encapsulation in polypeptide-metal complexes (PMCs) for enhanced solubility and targeted delivery .

- CCS Values : Hosenkoside C has a lower CCS value than Hosenkoside B, which is lower than Hosenkoside A, reflecting their polarity gradients (C-28 substitutions reduce polarity) .

Limitations in Differentiation

- Structural Overlap: Hosenkosides A, B, and C produce identical diagnostic ions (e.g., m/z 179 and 207) in MS/MS, necessitating advanced techniques like traveling wave ion mobility (TWIM) for resolution .

- Predictive Accuracy : CCS prediction models (e.g., Mason-Schamp equation) have limitations for high-similarity isomers, requiring empirical validation .

Biological Activity

Overview

Ethyl 3,4-dihydro-2H-pyran-6-carboxylate is an organic compound belonging to the pyran family, which is characterized by a six-membered heterocyclic structure containing one oxygen atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

- Molecular Formula : C₉H₁₰O₃

- Molecular Weight : 170.21 g/mol

- CAS Number : 83505-61-7

Synthesis

The synthesis of ethyl 3,4-dihydro-2H-pyran-6-carboxylate can be achieved through several methods, including:

- Esterification : Reaction of tetrahydro-2H-pyran-2-carboxylic acid with ethanol in the presence of a catalyst.

- Industrial Production : Utilization of continuous flow reactors for high efficiency and yield, often employing catalysts like sulfuric acid.

Antimicrobial Properties

Research indicates that ethyl 3,4-dihydro-2H-pyran-6-carboxylate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

A study reported a minimum inhibitory concentration (MIC) of 50 μg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to lipopolysaccharides (LPS). This suggests a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of ethyl 3,4-dihydro-2H-pyran-6-carboxylate is believed to involve interactions with various molecular targets within biological systems:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound could modulate receptor activity related to pain and inflammation.

Case Studies

- In Vitro Studies : A series of experiments conducted on human cell lines demonstrated that treatment with ethyl 3,4-dihydro-2H-pyran-6-carboxylate resulted in reduced levels of inflammatory markers compared to untreated controls.

- Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to decreased swelling and pain responses.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 170.21 g/mol |

| Antimicrobial MIC (S. aureus) | 50 μg/mL |

| Cytokine Inhibition (TNF-alpha) | Significant Reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.